molecular formula C13H16BClN2O2 B13904239 4-Amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

4-Amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B13904239
M. Wt: 278.54 g/mol
InChI Key: LQPLLJUYZSCGOL-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a chemical compound with the molecular formula C12H17BClN2O2. It is known for its unique structure, which includes a boron-containing dioxaborolane ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 4-Amino-2-chlorobenzonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the reaction conditions and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical assays.

    Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also participate in cross-coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
  • Phenylboronic acid pinacol ester

Uniqueness

4-Amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its combination of functional groups, including the amino, chloro, and nitrile groups, along with the boron-containing dioxaborolane ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C13H16BClN2O2

Molecular Weight

278.54 g/mol

IUPAC Name

4-amino-2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-16)10(15)6-11(9)17/h5-6H,17H2,1-4H3

InChI Key

LQPLLJUYZSCGOL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)Cl)C#N

Origin of Product

United States

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